9,10-Dihydrobenzo[a]pyrene

Xenobiotic Metabolism Cytochrome P450 Carcinogenesis

9,10-Dihydrobenzo[a]pyrene (9,10-DHB[a]P) is the definitive starting material for synthesizing optically pure (+)- and (−)-anti-BPDE (>90% ee) and the superior substrate for quantitating cytochrome P450-mediated 'rearomatization' (1.51 nmol/min/mg to B[a]P). Unlike 7,8-dihydro or tetrahydro analogs that exhibit drastically different mutagenic activation (10-20x variance), only 9,10-DHB[a]P provides a faithful B[a]P-matched activation profile—essential for valid SAR studies and chiral metabolite reference standards.

Molecular Formula C20H14
Molecular Weight 254.3 g/mol
CAS No. 17573-15-8
Cat. No. B121272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydrobenzo[a]pyrene
CAS17573-15-8
Synonyms9,10-dihydrobenzo(a)pyrene
Molecular FormulaC20H14
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4
InChIInChI=1S/C20H14/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1,3-6,8-12H,2,7H2
InChIKeyCRWVCBYUFDAUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dihydrobenzo[a]pyrene (CAS 17573-15-8): Core Physicochemical and Structural Profile


9,10-Dihydrobenzo[a]pyrene (9,10-DHB[a]P) is a C20H14 polycyclic aromatic hydrocarbon (PAH) with a molecular weight of 254.33 g/mol, characterized by the saturation of the C9–C10 double bond in the benzo ring of the pyrene core, which disrupts molecular planarity and introduces a 'bent' conformation [1]. It exhibits a melting point of 146 °C and a predicted density of 1.258 g/cm³ . This compound is not a terminal environmental contaminant but a critical metabolic intermediate in the oxidative metabolism of the potent carcinogen benzo[a]pyrene (B[a]P), and it serves as a key synthetic precursor to optically pure B[a]P metabolites [2].

Why 9,10-Dihydrobenzo[a]pyrene Cannot Be Substituted with Other Benzo[a]pyrene Dihydrodiols or Tetrahydro Derivatives


Substituting 9,10-DHB[a]P with closely related analogs like 7,8-dihydrobenzo[a]pyrene or 7,8,9,10-tetrahydrobenzo[a]pyrene is scientifically invalid due to profound and quantifiable differences in metabolic activation potential and carcinogenic potency. For example, while 7,8-dihydrobenzo[a]pyrene exhibits a 10-20 fold increase in mutagenic activation compared to the parent B[a]P, 9,10-DHB[a]P is activated to a similar extent as B[a]P, and fully saturated derivatives like 7,8,9,10-tetrahydrobenzo[a]pyrene show no activation at all [1]. These stark contrasts in bioactivation pathways render each analog a distinct chemical entity with unique experimental and safety profiles, precluding any generic interchangeability in research or industrial applications.

Quantitative Differentiation of 9,10-Dihydrobenzo[a]pyrene (CAS 17573-15-8) from Key Analogs


Metabolic Conversion to Benzo[a]pyrene: A Quantifiable Pro-carcinogenic Switch

9,10-DHB[a]P undergoes enzymatic oxidation by cytochrome P450 enzymes to regenerate the fully aromatic and highly carcinogenic parent compound, benzo[a]pyrene (B[a]P). This 'rearomatization' pathway is a specific metabolic activation route. In β-naphthoflavone-induced rat liver microsomes, the specific activity for this conversion is 1.51 nmol B[a]P formed/min/mg microsomal protein. In the same system, the specific activity for conversion to the alternative metabolite, 9- and/or 10-hydroxy-9,10-DHB[a]P, is 4.48 nmol formed/min/mg protein [1]. This dual pathway demonstrates that 9,10-DHB[a]P is not a metabolic endpoint but a dynamic intermediate with a quantifiable pro-carcinogenic potential distinct from its fully aromatic counterpart.

Xenobiotic Metabolism Cytochrome P450 Carcinogenesis Analytical Chemistry

Differential Mutagenic Activation Compared to 7,8-Dihydrobenzo[a]pyrene and Saturated Analogs

In a purified cytochrome P-448-dependent monooxygenase system, the metabolic activation of various B[a]P derivatives to Salmonella typhimurium TA98 mutagens was evaluated. 7,8-Dihydrobenzo[a]pyrene was activated to a level 10-20 times greater than the parent B[a]P. In stark contrast, 9,10-Dihydrobenzo[a]pyrene was activated to a similar extent as B[a]P, not showing this dramatic enhancement. Furthermore, compounds with a fully saturated benzo ring, such as 7,8,9,10-tetrahydrobenzo[a]pyrene, showed no detectable activation [1]. Additionally, epoxide hydrase reduced the mutagenicity of activated 9,10-DHB[a]P by nearly 100%, whereas it only reduced B[a]P's mutagenicity by 30% [1].

Genetic Toxicology Metabolic Activation Mutagenesis Structure-Activity Relationship (SAR)

Reduced Tumorigenicity Relative to 7,8-Dihydrobenzo[a]pyrene in In Vivo Models

In a comparative in vivo tumorigenicity study in C3H/fCum mice, 7,8-dihydrobenzo[a]pyrene demonstrated significantly greater potency in inducing tumors than 9,10-dihydrobenzo[a]pyrene. This difference was highlighted as providing direct evidence for the critical importance of an intact 9,10-double bond for the metabolic activation of benzo[a]pyrene to its ultimate carcinogenic form [1]. The reduced tumorigenic activity of 9,10-DHB[a]P, compared to its 7,8-isomer, aligns with the 'bay-region' theory of PAH carcinogenesis.

In Vivo Carcinogenicity Tumorigenesis Polycyclic Aromatic Hydrocarbons (PAHs) Risk Assessment

Enantioselective Synthesis of Pure Benzo[a]pyrene Diol Epoxide (BPDE) Enantiomers

9,10-Dihydrobenzo[a]pyrene serves as a critical synthetic precursor for the efficient and highly enantioselective synthesis of both (+) and (−)-anti-benzo[a]pyrene diol epoxide (BPDE), the ultimate carcinogenic metabolite of B[a]P. Using a chiral (salen)Mn(III) catalyst for the initial epoxidation step, the process achieves >90% enantiomeric excess (ee), providing convenient access to pure enantiomers [1]. This synthetic utility is a unique and quantifiable advantage of the 9,10-DHB[a]P scaffold that is not equally accessible from other dihydro isomers.

Synthetic Chemistry Enantioselective Catalysis Chiral Chromatography Metabolite Synthesis

Stereoselective Hydroxylation at Aliphatic Carbons: A Minor Metabolic Pathway

Rat liver microsomes catalyze the stereoselective hydroxylation of the aliphatic carbons in both 7,8- and 9,10-dihydrobenzo[a]pyrene. For 9,10-DHB[a]P, the optically active metabolites 9-hydroxy-9,10-dihydrobenzo[a]pyrene and 10-hydroxy-9,10-dihydrobenzo[a]pyrene were identified. Crucially, these were characterized as 'minor metabolites' of 9,10-DHB[a]P, whereas the equivalent hydroxylations of 7,8-dihydrobenzo[a]pyrene produced 'major metabolites' [1]. This quantitative difference in product distribution highlights a distinct regioselectivity in the enzymatic processing of these two isomers.

Stereoselective Metabolism Cytochrome P450 Analytical Biochemistry Xenobiotic Biotransformation

Distinct Stereoselectivity in Glutathione Conjugation of its 7,8-Oxide Derivative

The enantiomers of 9,10-dihydrobenzo[a]pyrene 7,8-oxide (DBPO) exhibit markedly different mutagenicity and are inactivated at significantly different rates by rat liver cytosolic glutathione S-transferases (GSTs). The (7S,8R)-(-) enantiomer is the less mutagenic form but is detoxified more rapidly, with a Vmax of 26.7 nmol conjugate formed/min/mg protein and a Km of 15.6 µM. In contrast, the more mutagenic (7R,8S)-(+) enantiomer is conjugated with a lower Vmax of 17.2 nmol/min/mg protein and a higher Km of 20.1 µM [1].

Detoxification Pathways Glutathione S-Transferase Enzyme Kinetics Stereochemistry

Validated Application Scenarios for 9,10-Dihydrobenzo[a]pyrene in Scientific Research and Industrial Use


Metabolic Activation Studies: As a Quantifiable Pro-carcinogen Substrate

9,10-DHB[a]P is an ideal substrate for in vitro studies of cytochrome P450-mediated 'rearomatization' reactions. Its specific activity for conversion to B[a]P (1.51 nmol/min/mg protein) and to hydroxylated metabolites (4.48 nmol/min/mg protein) provides a quantifiable, dual-pathway system for investigating enzyme kinetics, induction, and inhibition. This makes it a superior tool compared to B[a]P itself for isolating this specific activation step [1].

Synthesis of Chiral Benzo[a]pyrene Metabolites: As a Key Chiral Precursor

For laboratories synthesizing enantiomerically pure (+)- and (−)-anti-benzo[a]pyrene diol epoxide (BPDE), 9,10-DHB[a]P is the starting material of choice. The established synthetic route yields the key epoxide intermediate with >90% ee, providing a reliable and efficient pathway to these critical carcinogen metabolites, which is not easily replicated from other dihydro isomers [1].

Carcinogenicity and Mutagenicity SAR Studies: As a Distinct Comparator Compound

In studies designed to probe the structural requirements for PAH-induced mutagenesis and tumorigenesis, 9,10-DHB[a]P serves as a critical comparator. Its mutagenic activation is similar to B[a]P but dramatically lower than 7,8-DHB[a]P (10-20x less), and its tumorigenic potency is weaker than the 7,8-isomer. These defined differences are essential for validating computational models of PAH carcinogenicity and for interpreting SAR datasets [1][2].

Analytical Method Development: As a Reference Standard for Chiral Separations and Metabolite Identification

The distinct stereoselective metabolism and conjugation of 9,10-DHB[a]P and its derivatives (e.g., DBPO enantiomers with Km of 15.6/20.1 µM and Vmax of 26.7/17.2 nmol/min/mg for GST conjugation) make it a valuable reference standard. It is used in developing and validating chiral HPLC methods and mass spectrometry assays for the separation and quantification of B[a]P metabolite enantiomers in complex biological matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9,10-Dihydrobenzo[a]pyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.